molecular formula C19H23F2N3O2S B2705373 1-(2,5-difluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide CAS No. 2034286-77-4

1-(2,5-difluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2705373
CAS No.: 2034286-77-4
M. Wt: 395.47
InChI Key: CNHCFIGCKXNNEH-UHFFFAOYSA-N
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Description

1-(2,5-difluorophenyl)-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23F2N3O2S and its molecular weight is 395.47. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides as Terminators in Organic Synthesis

Sulfonamides, such as the compound , are recognized for their ability to terminate cationic cyclisations effectively. They are utilized in synthesizing pyrrolidines through 5-endo cyclisation of homoallylic sulfonamides, demonstrating their utility in creating polycyclic systems efficiently (Haskins & Knight, 2002).

Chemoselective N-Acylation Reagents

Research on the development of chemoselective N-acylation reagents highlighted the creation of storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from related sulfonamide compounds. These reagents demonstrated excellent chemoselectivity in N-acylation reactions, showcasing the potential for precise synthetic modifications (Kondo et al., 2000).

Conformations and Self-association Studies

Investigations into the conformations and self-association behaviors of sulfonamides in solution provided insights into their molecular interactions. Such studies are crucial for understanding the molecular basis of their reactivity and potential applications in designing more efficient reaction conditions or new materials (Sterkhova et al., 2014).

Glycosidic Linkage Formation

Sulfonamides are also employed in forming diverse glycosidic linkages, demonstrating their versatility in carbohydrate chemistry. The combination of certain sulfonamides with other reagents can activate thioglycosides, facilitating the formation of glycosyl triflates and subsequent conversion to glycosides (Crich & Smith, 2001).

Properties

IUPAC Name

1-(2,5-difluorophenyl)-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F2N3O2S/c1-14-10-18(4-7-22-14)24-8-5-15(6-9-24)12-23-27(25,26)13-16-11-17(20)2-3-19(16)21/h2-4,7,10-11,15,23H,5-6,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHCFIGCKXNNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNS(=O)(=O)CC3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.